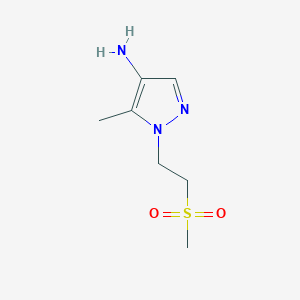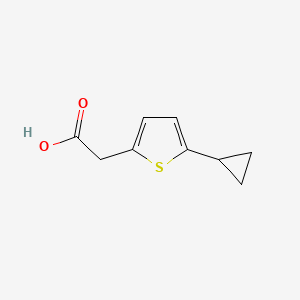
2-(5-Cyclopropylthiophen-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyclopropylthiophen-2-YL)acetic acid is an organic compound with the molecular formula C₉H₁₀O₂S. This compound features a thiophene ring substituted with a cyclopropyl group and an acetic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropylthiophen-2-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of microwave irradiation and metal-free synthesis methods has also been explored to enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyclopropylthiophen-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(5-Cyclopropylthiophen-2-YL)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Cyclopropylthiophen-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in various biological processes. For example, thiophene derivatives have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-2-yl)acetic acid: A similar compound with a thiophene ring but without the cyclopropyl group.
3-Phenylpropanoic acid: Another compound used as a chemical platform for developing inhibitors.
Uniqueness
2-(5-Cyclopropylthiophen-2-YL)acetic acid is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Eigenschaften
Molekularformel |
C9H10O2S |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
2-(5-cyclopropylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |
InChI-Schlüssel |
IJIDZABACSXARK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=C(S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)

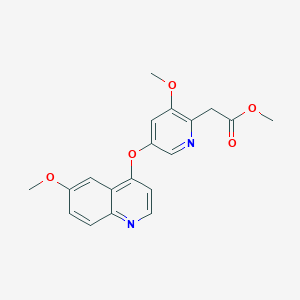
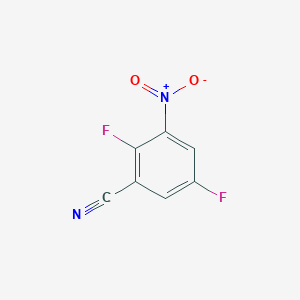
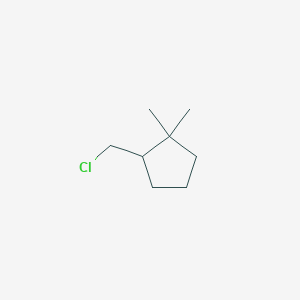
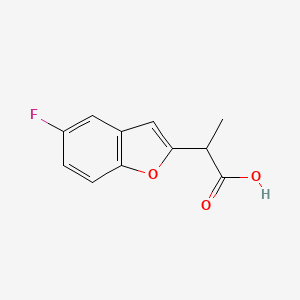
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
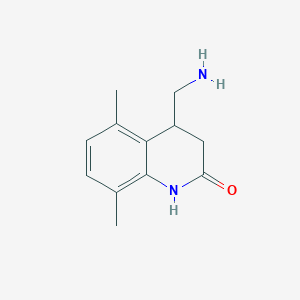
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
